REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]([CH3:8])=[C:4]([C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:10]=2[O:19][CH3:20])[CH:3]=1>CO>[CH3:20][O:19][C:10]1[CH:11]=[CH:12][C:13]([C:15]([F:16])([F:17])[F:18])=[CH:14][C:9]=1[C:4]1[CH:3]=[CH:2][N:7]=[N:6][C:5]=1[CH3:8]
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Name
|
|
Quantity
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800 mg
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Type
|
reactant
|
Smiles
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ClC1=CC(=C(N=N1)C)C1=C(C=CC(=C1)C(F)(F)F)OC
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Name
|
|
Quantity
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32 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solution was degassed with argon for 15 minutes
|
Duration
|
15 min
|
Type
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ADDITION
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Details
|
palladium on charcoal (160 mg) was added
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through diatomaceous earth
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Type
|
WASH
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Details
|
washed with methanol (20 mL)
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Type
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CONCENTRATION
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Details
|
the combined filtrate concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C(F)(F)F)C1=C(N=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |